![molecular formula C16H27NO4S B2943923 N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide CAS No. 1795084-59-1](/img/structure/B2943923.png)
N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H27NO4S and its molecular weight is 329.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Physicochemical Properties and Ecotoxicity
Research on imidazolium-based organic salts, including those with camphorsulfonate anions and various cations similar in structure to the specified compound, has explored their physicochemical properties, Brönsted acidity, and ecotoxicity. These studies have found that the properties of such compounds can vary with the substitution on the cation, affecting their density, viscosity, and thermal degradation. The Brönsted acidity of these compounds has been demonstrated through the Hammett method, and their ecotoxicity was assessed using human pathogenic bacteria. The findings suggest that the structural modifications can significantly influence the compounds' physical properties and biological interactions, indicating potential applications in designing ionic liquids with specific physicochemical characteristics and lower toxicity profiles (Sardar et al., 2018).
Synthetic Applications
The synthesis and functionalization of bicyclic and tricyclic structures, including those involving cyclopropenes and cyclopropyl ethers or sulfonamides, have been extensively studied. These synthetic methods have facilitated the development of complex molecular architectures, such as 3-oxa- and 3-azabicyclo[4.1.0]heptanes, through gold-catalyzed cycloisomerization. Such methodologies underscore the potential for constructing diverse molecular scaffolds that could include the specified compound, highlighting its relevance in synthetic organic chemistry and the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Miege et al., 2010).
Catalytic Applications
The study of ligands and catalysts involving cyclohexanol derivatives and sulfonamides has revealed significant potential in catalytic asymmetric synthesis. These compounds have been utilized as ligands in metal-mediated reactions, facilitating the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess. This research points to the application of the specified compound and its analogs in catalysis, particularly in asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals and other biologically active molecules (Wipf & Wang, 2002).
Material Science Applications
In material science, the synthesis and characterization of cleavable surfactants derived from glycerol-based compounds have been explored. These surfactants form vesicles, which have been studied for their potential in drug delivery systems and as models for biological membranes. The research on these glycerol-based cleavable surfactants, similar in complexity to the specified compound, demonstrates the potential applications of such compounds in developing novel materials for biomedical applications (Jaeger et al., 1989).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-14(2)12-6-7-16(14,13(18)8-12)10-22(20,21)17-9-15(3,19)11-4-5-11/h11-12,17,19H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYPKIOMKXLJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(C3CC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
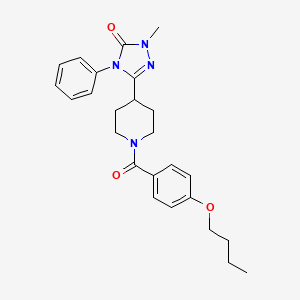
![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)
![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)
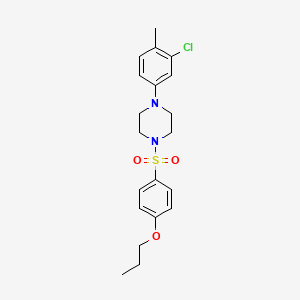
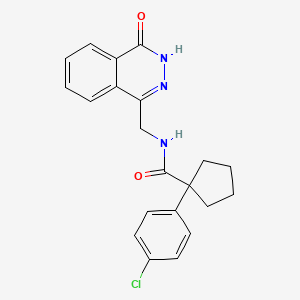

![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)
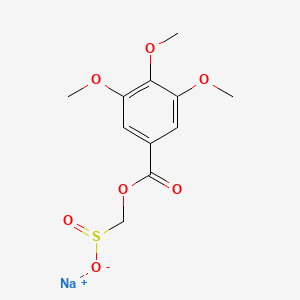
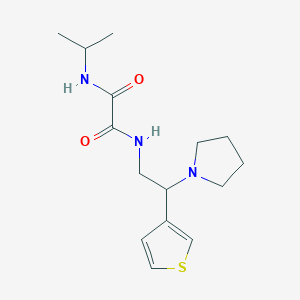
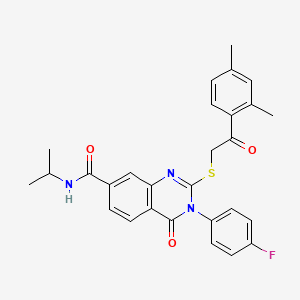
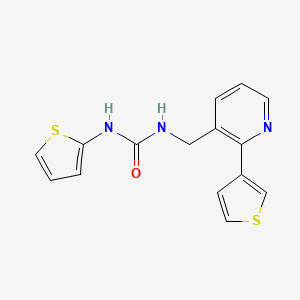
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)
![4-oxo-N-(2-(thiophen-3-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2943863.png)